

Application Notes and Protocols for In Vivo Dosing of CHMFL-EGFR-202

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Compound of Interest

Compound Name: *Chmfl-egfr-202*

Cat. No.: *B15145464*

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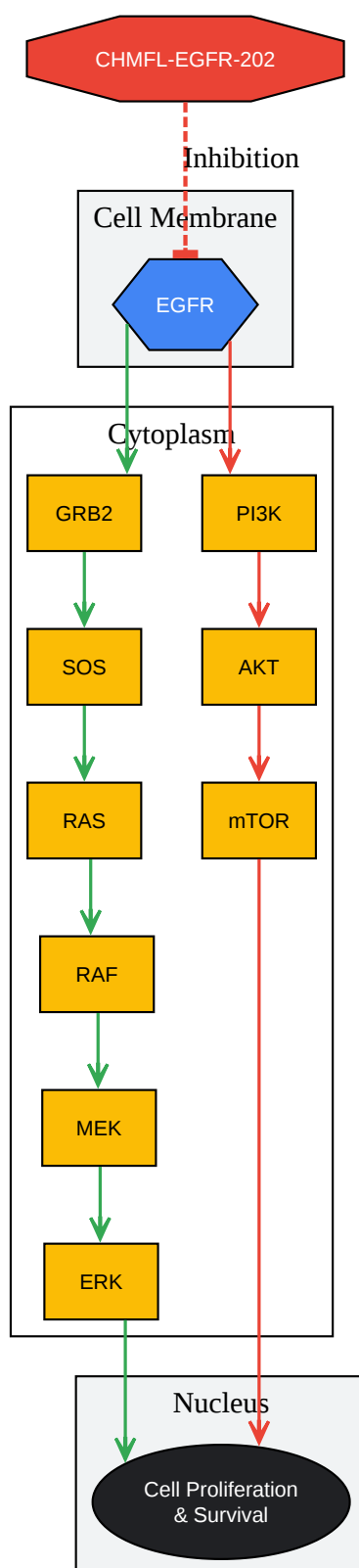
Introduction

CHMFL-EGFR-202 is a potent and irreversible inhibitor of epidermal growth factor receptor (EGFR) mutant kinases.[1][2] It has demonstrated significant activity against the drug-resistant EGFR T790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][3][4] These application notes provide a comprehensive overview of the available preclinical data and detailed protocols for in vivo experiments to evaluate the efficacy of **CHMFL-EGFR-202** and related compounds. While specific in vivo dosing information for **CHMFL-EGFR-202** is not yet publicly available, data from a structurally related compound from the same research institution, CHMFL-EGFR-26, offers valuable insights for designing and executing in vivo studies.

Target Profile and Mechanism of Action

CHMFL-EGFR-202 targets EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth. **CHMFL-EGFR-202** is designed to selectively inhibit EGFR mutants, including those with the T790M resistance mutation, while showing a degree of selectivity against wild-type EGFR to minimize potential toxicities. The irreversible binding mechanism of **CHMFL-EGFR-202** ensures a sustained inhibition of EGFR signaling.

The EGFR signaling cascade is a critical pathway in cancer. Upon activation, EGFR dimerizes and autophosphorylates, leading to the recruitment of downstream signaling proteins and the activation of key pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.



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Diagram 1: EGFR Signaling Pathway and Inhibition by **CHMFL-EGFR-202**.

Quantitative Data Summary

The following tables summarize the in vitro potency of **CHMFL-EGFR-202** and the in vivo efficacy and pharmacokinetics of the related compound CHMFL-EGFR-26.

Table 1: In Vitro Kinase Inhibition Profile of **CHMFL-EGFR-202**

Kinase Target	IC ₅₀ (nM)
EGFR T790M	5.3
EGFR (Wild-Type)	8.3
ERBB2 (HER2)	8.1
ERBB4 (HER4)	3.2
BTK	24.5
BLK	8.1
BMX	111.0
MEK1	161.0

Table 2: In Vivo Efficacy of CHMFL-EGFR-26 in Xenograft Models

Cell Line (EGFR Status)	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)
H1975 (L858R/T790M)	Nude Mice	25 mg/kg, p.o., q.d.	Significant
H1975 (L858R/T790M)	Nude Mice	50 mg/kg, p.o., q.d.	Dose-dependent suppression
PC-9 (del19)	Nude Mice	25 mg/kg, p.o., q.d.	Significant
PC-9 (del19)	Nude Mice	50 mg/kg, p.o., q.d.	Dose-dependent suppression

Table 3: Pharmacokinetic Properties of CHMFL-EGFR-26 in Mice

Parameter	Value (at 25 mg/kg, p.o.)
T _{max} (h)	2
C _{max} (ng/mL)	457
AUC _{0-t} (ng·h/mL)	2109
T _{1/2} (h)	3.5
Bioavailability (%)	35

Experimental Protocols

The following protocols are based on the methodologies reported for the preclinical evaluation of CHMFL-EGFR-26 and can be adapted for **CHMFL-EGFR-202**.

Protocol 1: In Vivo Antitumor Efficacy Study in a Xenograft Model

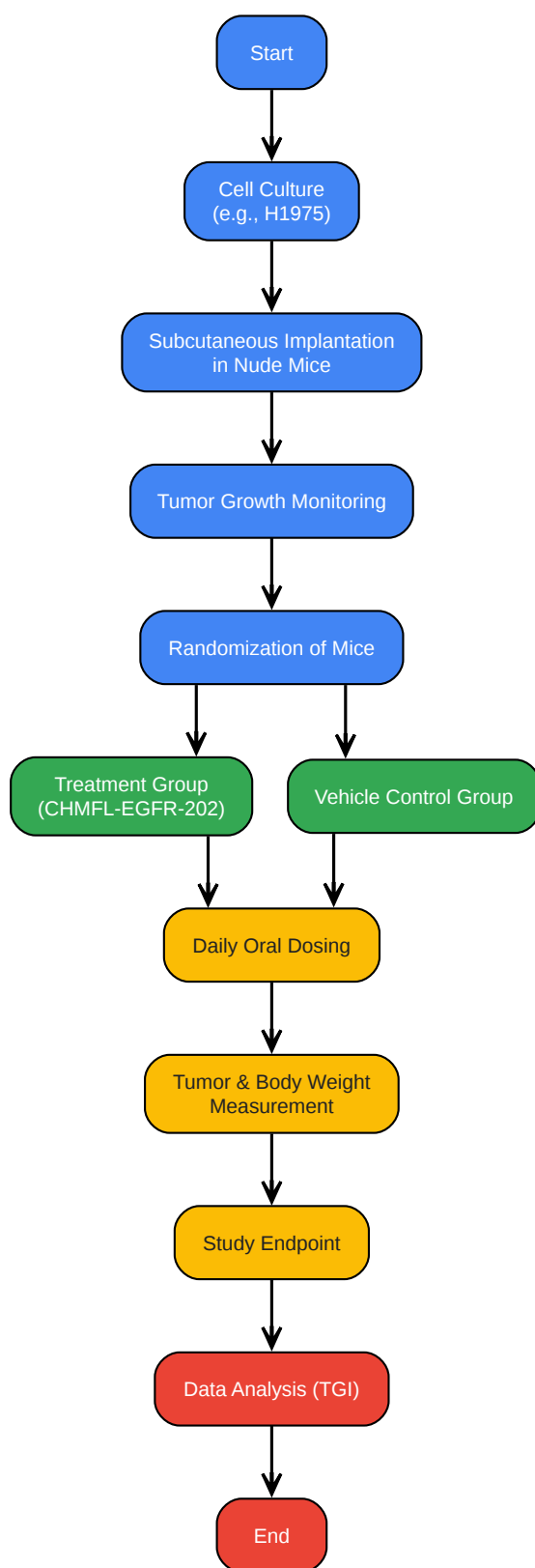
Objective: To evaluate the in vivo antitumor activity of **CHMFL-EGFR-202** in a subcutaneous xenograft mouse model.

Materials:

- **CHMFL-EGFR-202**
- Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
- Female BALB/c nude mice (4-6 weeks old)
- NSCLC cell line with desired EGFR mutation (e.g., H1975 for L858R/T790M)
- Matrigel
- Calipers
- Sterile syringes and needles

Procedure:

- Cell Culture and Implantation:
 - Culture H1975 cells in appropriate media until they reach 80-90% confluency.
 - Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
- Tumor Growth and Grouping:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm^3) = $(\text{length} \times \text{width}^2)/2$.
 - When the average tumor volume reaches approximately 100-200 mm^3 , randomize the mice into treatment and control groups (n=6-8 per group).
- Drug Administration:
 - Prepare a stock solution of **CHMFL-EGFR-202** and dilute it to the desired concentrations with the vehicle.
 - Administer **CHMFL-EGFR-202** or vehicle orally (p.o.) once daily (q.d.) at the specified doses (e.g., 25 mg/kg and 50 mg/kg).
- Monitoring and Endpoint:
 - Continue dosing for a predetermined period (e.g., 21 days).
 - Measure tumor volume and body weight every 2-3 days.
 - At the end of the study, euthanize the mice, and excise and weigh the tumors.
- Data Analysis:
 - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. $\text{TGI (\%)} = [1 - (\text{mean tumor volume of treated group} / \text{mean tumor volume of control group})] \times 100$.



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